molecular formula C20H20N2O2 B14985811 5-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide

5-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B14985811
M. Wt: 320.4 g/mol
InChI Key: ISOZCPIGDBNALO-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound belonging to the oxazole family. This compound is characterized by its unique structure, which includes a 1,2-oxazole ring substituted with a carboxamide group and two aromatic rings with ethyl and dimethyl substituents. It is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the 1,2-oxazole ring: This can be achieved through the cyclization of appropriate precursors such as α-haloketones and nitriles under basic conditions.

    Substitution reactions:

    Carboxamide formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxazole ring or the carboxamide group, potentially leading to the formation of amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and organometallic compounds can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.

    Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Its unique chemical properties may make it useful in the development of new industrial processes or products, such as coatings, adhesives, or electronic materials.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: The compound may bind to the active site of enzymes, blocking their activity and affecting metabolic pathways.

    Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

    DNA/RNA interaction: The compound may intercalate into nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide
  • N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide
  • 5-(4-methylphenyl)-N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide

Uniqueness

5-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide is unique due to the specific combination of substituents on the oxazole ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

5-(3,4-dimethylphenyl)-N-(4-ethylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20N2O2/c1-4-15-6-9-17(10-7-15)21-20(23)18-12-19(24-22-18)16-8-5-13(2)14(3)11-16/h5-12H,4H2,1-3H3,(H,21,23)

InChI Key

ISOZCPIGDBNALO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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